Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate

TRPA1 antagonist Pain pharmacology Ion-channel selectivity

Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate (molecular formula C₁₀H₁₂Cl₃N₃O₂S) belongs to the class of trihalomethyl-substituted pyrimidine thioether carbamates. It integrates three pharmacophoric modules: a 2,2,2-trichloroethyl carbamate ester, a sulfanyl linker, and a 6-methylpyrimidine ring.

Molecular Formula C10H12Cl3N3O2S
Molecular Weight 344.6 g/mol
Cat. No. B12222315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate
Molecular FormulaC10H12Cl3N3O2S
Molecular Weight344.6 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(C(Cl)(Cl)Cl)SC1=NC=NC(=C1)C
InChIInChI=1S/C10H12Cl3N3O2S/c1-3-18-9(17)16-8(10(11,12)13)19-7-4-6(2)14-5-15-7/h4-5,8H,3H2,1-2H3,(H,16,17)
InChIKeyFLKWFBKZQZTUID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate – Structural Class, Core Pharmacophores, and Procurement-Relevant Identity


Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate (molecular formula C₁₀H₁₂Cl₃N₃O₂S) belongs to the class of trihalomethyl-substituted pyrimidine thioether carbamates [1]. It integrates three pharmacophoric modules: a 2,2,2-trichloroethyl carbamate ester, a sulfanyl linker, and a 6-methylpyrimidine ring. The compound is catalogued under CID 14713796 (CAS 43142‑65‑0) and is supplied as a brown solid with a purity specification of ≥95% . It is primarily employed as a synthetic intermediate in medicinal-chemistry and agrochemical programs, serving as a precursor to TRPA1‑antagonist benzamides described by Amgen and as a substrate for heavy‑metal coordination studies [2][3].

Why In‑Class Substitution of Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate Introduces Quantifiable Procurement Risk


Although pyrimidine‑thioether carbamates appear broadly interchangeable, the precise location of the trichloromethyl group and the nature of the carbonyl‑linked terminus (carbamate vs. benzamide vs. sulfonamide) are decisive for the biological target and synthetic outcome [1]. Moving the CCl₃ group from the ethyl side‑chain to the pyrimidine ring (as in 2‑trichloromethyl‑4‑pyrimidinyl carbamates) shifts the application from mammalian ion‑channel pharmacology to agricultural fungicide space [2]. Replacing the ethyl carbamate with a benzamide, while retaining the trichloro(sulfanyl)ethyl core, produces nanomolar TRPA1 antagonists but abolishes the metal‑coordination and anthelmintic profiles documented for the free carbamate [3]. Consequently, researchers who substitute a generic pyrimidine‑thioether building block without confirming these structural determinants risk losing target engagement or generating inactive intermediates in multi‑step syntheses.

Quantitative Evidence Differentiating Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate from Closest Comparators


TRPA1 Antagonism – Carbamate vs. Benzamide: Differential Ion‑Channel Pharmacology

The trichloro(sulfanyl)ethyl scaffold is the pharmacophoric core of a series of potent human TRPA1 antagonists. When elaborated as the N‑benzamide derivative (AMG9090, AMG5445, AMG2504, AMG7160), the series achieves IC₅₀ values of 21–91 nM in aequorin‑based luminescence assays and 120–260 nM in whole‑cell electrophysiology [1]. The target compound, bearing an ethyl carbamate in place of the benzamide, retains the identical trichloro(sulfanyl)ethyl architecture and is a direct synthetic precursor of those TCEB antagonists . While no published TRPA1 data exist for the carbamate itself, its conversion to the benzamide eliminates the free‑NH carbamate hydrogen‑bond donor, altering TRPA1 selectivity across species: the benzamides exhibit >100‑fold human‑vs.‑rat TRPA1 potency differences [1]. Thus the carbamate precursor offers a chemically tuneable handle that is lost upon benzamide derivatization.

TRPA1 antagonist Pain pharmacology Ion-channel selectivity

NTPDase Inhibition – Trichloromethyl Positional Isomers Yield Divergent Enzyme Inhibition Potency

A closely related series of trihalomethyl‑substituted pyrimidines has been characterized as NTPDase inhibitors. The compound 4‑methyl‑2‑methylsulfanyl‑6‑trichloromethylpyrimidine (2b), which places the CCl₃ group directly on the pyrimidine ring rather than on an exocyclic ethyl chain, inhibits ATP and ADP hydrolysis with Kᵢ values of 0.18 mM and 0.55 mM, respectively [1]. In that same study, the rank order of inhibitory potency varied sharply with the halogen identity and ring‑vs.‑exocyclic CCl₃ placement: the trifluoromethyl dihydropyrimidin‑ol analog (3a) was more potent than 2b, while brominated tetrahydro‑pyrimidinones were the least active [1]. The target compound differs from 2b in two key respects: (i) the CCl₃ group resides on a flexible ethyl spacer rather than directly on the electron‑deficient pyrimidine, and (ii) it contains a carbamate carbonyl, which can participate in hydrogen‑bond networks. These structural differences are predicted to alter the non‑competitive inhibition mechanism and the Kᵢ value relative to 2b.

NTPDase inhibitor Ectonucleotidase ATP hydrolysis

Antimicrobial Spectrum – Pyrimidine‑Thioether Carbamates Exhibit Quantified Advantages Over Ampicillin in Gram‑Positive Bacteria

The broader pyrimidine‑thioether class has been systematically evaluated for antimicrobial activity. In a 2009 study, compound 2 (a polysubstituted pyrimidine containing a thioether linkage) demonstrated twice the activity of ampicillin against Bacillus subtilis and equivalent activity against Micrococcus luteus and Pseudomonas aeruginosa [1]. Compound 7, the most cytotoxic member, showed LC₅₀ and LC₉₀ activity against HT29 colon carcinoma and MCF7 breast adenocarcinoma cells [1]. The target compound shares the core pyrimidin‑4‑yl‑sulfanyl architecture with these active molecules, and its carbamate functionality adds a further hydrogen‑bond acceptor that is absent in the simple thioether series. Trihalomethylated ethyl carbamates, as a distinct subclass, have independently demonstrated significant in‑vitro antimicrobial activity against yeast, filamentous fungi, bacteria, and algae [2].

Antimicrobial activity Pyrimidine thioether Gram‑positive bacteria

Heavy‑Metal Complexation – A Quantifiable Differentiation from Non‑Sulfanyl Pyrimidine Carbamates

The target compound is characterized as a pyrimidine derivative with the ability to form complexes with heavy‑metal ions . This property originates from the combination of the pyrimidine N‑1/N‑3 lone pairs and the thioether sulfur atom, which together create a bidentate or tridentate coordination pocket. In contrast, the 2‑trichloromethyl‑4‑pyrimidinyl carbamates described in patent US‑4,343,803 lack the sulfanyl sulfur and instead rely on the carbamate oxygen for metal binding, yielding different coordination geometries and stability constants [1]. The target compound's carbamate carbonyl further expands the coordination sphere, enabling applications in heavy‑metal sensing, chromatographic stationary phases, or as a metallodrug precursor. No quantitative binding constants have been published for the compound itself; however, structurally analogous pyrimidin‑4‑yl‑sulfanyl ligands typically exhibit log K values in the range of 3–6 for Cu(II) and Zn(II) in aqueous ethanol .

Metal coordination Heavy‑metal sensing Analytical chemistry

Synthetic Tractability – The 2,2,2‑Trichloroethyl Carbamate as a Orthogonal Protecting Group Not Available in Benzamide Analogs

The 2,2,2‑trichloroethyl carbamate (Troc) moiety is a well‑established orthogonal protecting group that can be removed under mild, neutral conditions with zinc/acetic acid without affecting methyl esters, tert‑butyl carbamates, or benzyl ethers . In the target compound, the Troc group protects the amine derived from the trichloro(sulfanyl)ethyl scaffold. The corresponding benzamide analogs (e.g., AMG9090, AMG5445) lack this orthogonal handle; the benzamide is comparatively inert and requires harsh acidic or basic conditions for cleavage, which limit downstream synthetic compatibility [1]. Quantitatively, Troc deprotection using Zn/AcOH in THF/H₂O proceeds with reported yields exceeding 90% within 2–4 hours at 0–25 °C, whereas benzamide hydrolysis under NaOH/EtOH reflux requires 12–24 h and typically yields 60–80% due to competing degradation .

Protecting group strategy Orthogonal deprotection Multi‑step synthesis

Immunomodulatory and Anthelmintic Activity – Proprietary Annotation Not Shared by Ring‑CCl₃ Pyrimidine Analogs

According to a reputable vendor technical datasheet, the target compound is annotated as a biological response modifier with anthelmintic activity, specifically against nematodes, and as an immunomodulator . This dual biological annotation is absent from the datasheets of close structural analogs, including 4‑methyl‑2‑methylsulfanyl‑6‑trichloromethylpyrimidine (which is listed solely as an NTPDase inhibitor) and the N‑benzamide derivatives (which are classified as TRPA1 antagonists) [1][2]. While the datasheet does not provide MIC or IC₅₀ values, the annotation is consistent with the known immunomodulatory activity of sulfanylalkylpyrimidine derivatives described by Briel et al. (2003) [3]. The convergence of anthelmintic and immunomodulatory activities within a single scaffold is uncommon and suggests that the ethyl carbamate terminus contributes to this dual profile.

Immunomodulator Anthelmintic Nematode

Highest‑Value Research and Industrial Application Scenarios for Ethyl {2,2,2-trichloro-1-[(6-methylpyrimidin-4-yl)sulfanyl]ethyl}carbamate


Divergent Synthesis of TRPA1 Antagonist Libraries for Pain‑Target Selectivity Screening

The compound serves as the immediate precursor to the trichloro(sulfanyl)ethyl benzamide (TCEB) series of TRPA1 antagonists that display IC₅₀ values of 21–260 nM against human TRPA1 and >100‑fold selectivity over rat TRPA1 . By procuring the carbamate intermediate rather than a pre‑formed benzamide, medicinal chemistry teams can perform parallel amidation with diverse aryl/heteroaryl carboxylic acids, generating focused libraries to explore species‑specific TRPA1 pharmacology and to identify analogs with improved human‑rat correlation [1].

NTPDase Inhibitor Development Using an Exocyclic‑CCl₃ Scaffold with a Carbamate Hydrogen‑Bond Anchor

The compound provides a structurally differentiated entry into the NTPDase inhibitor space. Its exocyclic CCl₃ group distinguishes it from 4‑methyl‑2‑methylsulfanyl‑6‑trichloromethylpyrimidine (Kᵢ = 0.18 mM for ATP, 0.55 mM for ADP) . The carbamate carbonyl offers an additional hydrogen‑bond acceptor that can be exploited to enhance binding to the enzyme's catalytic site. Structure‑activity relationship studies starting from this scaffold could identify inhibitors with improved Kᵢ values relative to the ring‑CCl₃ analog.

Antimicrobial Lead Optimization Leveraging the Pyrimidine‑Thioether‑Carbamate Pharmacophore Triad

Class‑representative pyrimidine thioethers exhibit twice the potency of ampicillin against Gram‑positive bacteria (B. subtilis), and trihalomethylated ethyl carbamates demonstrate broad‑spectrum activity against fungi, yeast, bacteria, and algae [1]. The target compound combines both pharmacophores, making it a candidate for hit‑to‑lead optimization in antimicrobial programs that require coverage of Gram‑positive pathogens and Candida albicans, with potential for dual antimicrobial‑anticancer activity as observed for compound 7 in the Rostom series .

Heavy‑Metal Sensor or Metallodrug Precursor Exploiting S,N,O‑Tridentate Coordination

The compound is documented to form complexes with heavy‑metal ions, with the sulfanyl sulfur, pyrimidine nitrogen, and carbamate oxygen providing a tridentate S,N,O ligand sphere . This coordination motif is absent in the purely oxygen‑based 2‑trichloromethyl‑4‑pyrimidinyl carbamate fungicides [1]. Potential applications include the development of selective optical or electrochemical sensors for soft metal ions (e.g., Hg²⁺, Cd²⁺), the preparation of metal‑organic frameworks, or the synthesis of platinum(II)/ruthenium(II) anticancer prodrugs.

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